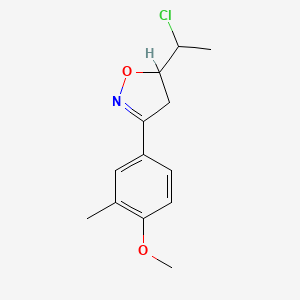
5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
- A study by Bektaş et al. (2007) explored the antimicrobial activities of certain triazole derivatives, including compounds similar to 5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole. They found that some of these derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Corrosion Inhibition
- Bentiss et al. (2009) investigated the use of triazole derivatives, with structural similarities to the compound , as corrosion inhibitors. They found that these compounds effectively inhibited acidic corrosion in metals (Bentiss et al., 2009).
Tetrel Bonding Interactions
- A 2020 study by Ahmed et al. focused on the synthesis of triazole derivatives and examined their tetrel bonding interactions. The study highlighted the role of such compounds in the development of new materials and understanding molecular interactions (Ahmed et al., 2020).
Synthesis of N-Substituted 2-(Aminomethyl)oxazoles
- Research by Ibata and Isogami (1989) explored the synthesis of N-substituted 2-(aminomethyl)oxazoles, providing insights into the chemical properties and potential applications of oxazole derivatives (Ibata & Isogami, 1989).
EGFR Inhibitors in Cancer Treatment
- Karayel (2021) conducted a study on benzimidazole derivatives containing triazole, which are structurally related to the compound , focusing on their role as EGFR inhibitors in cancer treatment (Karayel, 2021).
Antimicrobial Activity of Hydrazides and Ylidenhydrazides
- Samelyuk and Kaplaushenko (2013) examined the synthesis and antimicrobial activity of hydrazides and ylidenhydrazides based on triazole derivatives. They found significant antimicrobial activity in these compounds, suggesting potential pharmaceutical applications (Samelyuk & Kaplaushenko, 2013).
Brain-Derived Neurotrophic Factor Inducers
- A 2003 study by Maekawa et al. revealed that oxazole derivatives can significantly increase brain-derived neurotrophic factor production in cells, indicating potential therapeutic applications for neurodegenerative diseases (Maekawa et al., 2003).
Modulation of Adenylate Cyclase
- Khan et al. (2003) explored the modulation of adenylate cyclase by phenyloxazoles, demonstrating the potential of these compounds in pharmacological research, particularly in understanding biogenic amine receptors (Khan et al., 2003).
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8-6-10(4-5-12(8)16-3)11-7-13(9(2)14)17-15-11/h4-6,9,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGHAHREWVXPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)C(C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

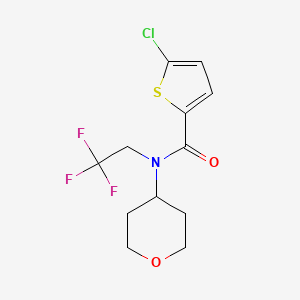
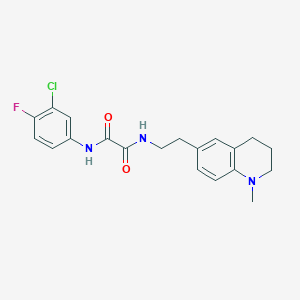
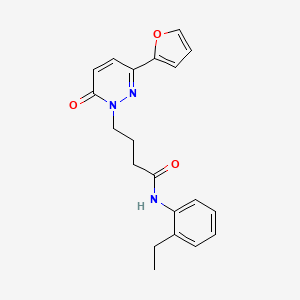
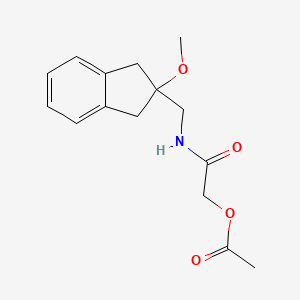

![2-methyl-N-(2-methylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2996670.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)


![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)